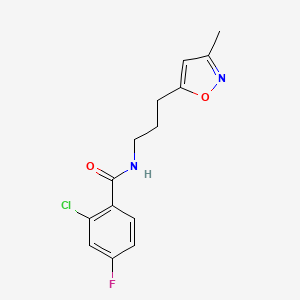

![molecular formula C17H17N3S2 B2497136 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine CAS No. 339018-94-9](/img/structure/B2497136.png)

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular formula C17H17N3S2 . Thienopyrimidine derivatives, such as this compound, hold a unique place between fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods . For instance, substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors were synthesized via structural modifications of tazemetostat . Another method involved a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives have various biological activities . They have been shown to inhibit various enzymes and pathways .Physical And Chemical Properties Analysis

The average mass of “2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine” is 327.467 Da and its monoisotopic mass is 327.086395 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine: has demonstrated potent antiproliferative activity against several tumor cell lines. Notably, analogues 13 and 25d exhibited impressive IC50 values (around 1nM) and overcame P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). Mechanistic studies revealed that these compounds induce G2/M phase arrest, apoptosis, and inhibit tumor cell migration and invasion. The X-ray cocrystal structures of these inhibitors in complex with tubulin provide valuable insights .

EZH2 Inhibition

Structural modifications of tazemetostat led to the synthesis of substituted thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. These compounds were evaluated for their antiproliferative activity against various cancer cell lines. Investigating their potential as epigenetic regulators could yield promising therapeutic strategies .

PDE4 Inhibition

Novel thieno[2,3-d]pyrimidines, including those fused with a cyclohexane ring, were designed as potential PDE4 inhibitors. The synthesis of these compounds involved key steps, and their inhibitory effects on phosphodiesterase 4 warrant further exploration in the context of inflammatory diseases and other related conditions .

Chemical Biology and Medicinal Chemistry

Researchers can leverage this compound’s unique scaffold for designing libraries of diverse analogues. By exploring structure-activity relationships, they may discover additional applications, such as enzyme inhibition, protein-protein interactions, or receptor modulation.

Wirkmechanismus

Target of Action

The primary targets of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are Tubulin and EZH2 . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. EZH2 is an enzyme that plays a crucial role in gene regulation by adding methyl groups to histones, which can lead to the repression of gene expression.

Mode of Action

This compound interacts with its targets by inhibiting their function. It has been found to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle necessary for cell division. This leads to cell cycle arrest at the G2/M phase . As an EZH2 inhibitor, it prevents the methylation of histones, thereby affecting gene expression .

Biochemical Pathways

The inhibition of tubulin affects the cell cycle pathway , leading to cell cycle arrest . The inhibition of EZH2 affects the histone methylation pathway , leading to changes in gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.

Pharmacokinetics

The compound’s potent antiproliferative activity against various cancer cell lines suggests it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . In particular, it has demonstrated potent antitumor activity against various cancer cell lines .

Zukünftige Richtungen

Thienopyrimidine derivatives continue to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . They are frequently used as molecular therapeutic targets because they play key roles in several signal transduction pathways . These findings indicate that thienopyrimidine derivatives would be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors .

Eigenschaften

IUPAC Name |

2-benzylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S2/c1-2-6-13(7-3-1)12-22-17-18-14-8-11-21-15(14)16(19-17)20-9-4-5-10-20/h1-3,6-8,11H,4-5,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHRPAQZAJCPEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenoxyacetamide](/img/structure/B2497053.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![N-[1-[(4-bromophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2497058.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)

![1-[4-(1,3-Thiazol-4-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2497066.png)

![ethyl 2-({[(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2497069.png)

![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)

![N-cycloheptyl-1-[(1-ethyl-2-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2497071.png)

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)

![5-chloro-2-methoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497074.png)